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Compound of Interest

Compound Name: 2-Bromo-6-(pyrrolidin-1-yl)pyridine

Cat. No.: B1283675 Get Quote

Spectroscopic Comparison of 2-Halo-6-
(pyrrolidin-1-yl)pyridines
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic properties of 2-Bromo-6-
(pyrrolidin-1-yl)pyridine and its chloro and iodo analogues. The objective is to offer a clear,

data-driven comparison to aid in the identification, characterization, and development of these

compounds. The information is presented through structured data tables, detailed experimental

protocols, and a clarifying structural diagram.

Spectroscopic Data Summary
The following table summarizes the available spectroscopic data for 2-Bromo-6-(pyrrolidin-1-
yl)pyridine and its analogues. This data is essential for confirming the structure and purity of

these compounds.
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Compoun
d

Molecular
Formula

Molecular
Weight (
g/mol )

¹H NMR
(δ ppm)

¹³C NMR
(δ ppm)

IR (cm⁻¹)
Mass
Spec
(m/z)

2-Bromo-6-

(pyrrolidin-

1-

yl)pyridine

C₉H₁₁BrN₂ 227.10[1]
Data not

available

Data not

available

Data not

available

Data not

available

2-Chloro-6-

(pyrrolidin-

1-

yl)pyridine

C₉H₁₁ClN₂ 182.65[2]
Data not

available

Data not

available

Data not

available

Data not

available

2-Iodo-6-

(pyrrolidin-

1-

yl)pyridine

C₉H₁₁IN₂ 274.10
Data not

available

Data not

available

Data not

available

Data not

available

Note: Comprehensive experimental spectroscopic data for these specific compounds is not

readily available in public databases. The provided molecular formulas and weights are based

on information from chemical suppliers.

Experimental Protocols
The following are general experimental protocols for the spectroscopic techniques cited in this

guide. These represent standard methodologies for the analysis of organic compounds like the

2-halo-6-(pyrrolidin-1-yl)pyridines.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy:

Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.75 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[3][4] Ensure the

sample is fully dissolved; if not, filter the solution through a pipette with a cotton plug.[3]

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
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Data Acquisition: Acquire the spectrum at room temperature. Standard acquisition

parameters include a spectral width of approximately 10-12 ppm, a sufficient number of

scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

Data Processing: Process the raw data by applying a Fourier transform, phase correction,

and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to a

residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

¹³C NMR Spectroscopy:

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 50-100

mg of the compound in 0.7 mL of a deuterated solvent.[4]

Instrumentation: Use a high-field NMR spectrometer equipped with a broadband probe.

Data Acquisition: Acquire the spectrum with broadband proton decoupling to simplify the

spectrum to single lines for each unique carbon atom.[5] A wider spectral width (e.g., 0-220

ppm) is used. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger

number of scans and a longer acquisition time are typically required.[6]

Data Processing: Process the data similarly to ¹H NMR spectra. Chemical shifts are

referenced to the deuterated solvent signal.

Infrared (IR) Spectroscopy
Sample Preparation: For solid samples, the KBr pellet method or the mull technique is

common.[7]

KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr)

and press the mixture into a thin, transparent disk.

Nujol Mull: Grind the sample with a few drops of Nujol (mineral oil) to form a paste, which

is then placed between two salt plates (e.g., NaCl or KBr).[8]

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

A background spectrum of the KBr pellet or Nujol is recorded separately and subtracted from
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the sample spectrum.

Data Analysis: The resulting spectrum is a plot of percent transmittance versus wavenumber

(cm⁻¹). Absorption bands are analyzed for their position, intensity, and shape to identify

functional groups present in the molecule.

Mass Spectrometry (MS)
Sample Introduction and Ionization: Introduce a small amount of the sample into the mass

spectrometer. Common ionization techniques for this type of molecule include Electron

Ionization (EI) or Electrospray Ionization (ESI).[9][10] EI involves bombarding the sample

with a high-energy electron beam, often causing fragmentation.[11] ESI is a softer ionization

technique that produces ions from a solution.[10]

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).[12]

Detection: An ion detector measures the abundance of ions at each m/z value.

Data Presentation: The output is a mass spectrum, which is a plot of relative ion abundance

versus m/z. The molecular ion peak (M⁺) provides the molecular weight of the compound,

and the fragmentation pattern offers structural information.[13]

Molecular Structure
The diagram below illustrates the general chemical structure of the 2-halo-6-(pyrrolidin-1-

yl)pyridine analogues, where 'X' represents the halogen atom (Br, Cl, or I).

General structure of 2-Halo-6-(pyrrolidin-1-yl)pyridine analogues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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